molecular formula C10H8O2S B161817 7-Mercapto-4-methylcoumarin CAS No. 137215-27-1

7-Mercapto-4-methylcoumarin

Cat. No. B161817
Key on ui cas rn: 137215-27-1
M. Wt: 192.24 g/mol
InChI Key: BYDNGJQDDNBAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05169838

Procedure details

26.3 g (0.1 mol) of S-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) dimethylthiocarbamate are suspended in 300 ml of methanol under a nitrogen atmosphere. 0.2 mol of sodium methylate (8% solution of Na (w/v) in methanol) is added at room temperature and the mixture is heated at 45° C. for 4 hours. The disappearance of the starting material is monitored by thin layer chromatography using an ethyl acetate/toluene mixture (1/4 v/v) as the eluent. After cooling, the reaction medium is hydrolyzed on an ice/concentrated hydrochloric acid mixture and, after stirring for 30 minutes, the precipitate obtained is filtered off and then washed with water. After drying over P2O5, 19.2 g (yield≈100%) of the expected product are obtained.
Name
S-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) dimethylthiocarbamate
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Name
ethyl acetate toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
100%

Identifiers

REACTION_CXSMILES
CN(C)C(=O)[S:4][C:5]1[CH:16]=[CH:15][C:8]2[C:9]([CH3:14])=[CH:10][C:11](=[O:13])[O:12][C:7]=2[CH:6]=1.C[O-].[Na+].C(OCC)(=O)C.C1(C)C=CC=CC=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CO>[SH:4][C:5]1[CH:16]=[CH:15][C:8]2[C:9]([CH3:14])=[CH:10][C:11](=[O:13])[O:12][C:7]=2[CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
S-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) dimethylthiocarbamate
Quantity
26.3 g
Type
reactant
Smiles
CN(C(SC1=CC2=C(C(=CC(O2)=O)C)C=C1)=O)C
Step Two
Name
sodium methylate
Quantity
0.2 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
ethyl acetate toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C1(=CC=CC=C1)C
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
after stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
SC1=CC2=C(C(=CC(O2)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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